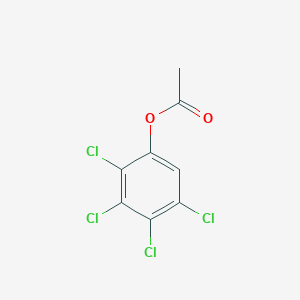

2,3,4,5-Tetrachlorophenyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5-tetrachlorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl4O2/c1-3(13)14-5-2-4(9)6(10)8(12)7(5)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRJCQOAJGBWRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964151 | |

| Record name | 2,3,4,5-Tetrachlorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4901-57-9 | |

| Record name | Phenol, 2,3,4,5-tetrachloro-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004901579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5-Tetrachlorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Preparations of 2,3,4,5 Tetrachlorophenyl Acetate

Established Synthetic Pathways from 2,3,4,5-Tetrachlorophenol (B165442)

The most direct and widely utilized method for preparing 2,3,4,5-Tetrachlorophenyl acetate (B1210297) is the esterification of 2,3,4,5-Tetrachlorophenol. This transformation can be accomplished through several reliable protocols.

Acetylation using Acetic Anhydride (B1165640) or Acetyl Chloride

The O-acetylation of 2,3,4,5-Tetrachlorophenol is readily achieved using standard acetylating agents such as acetic anhydride or acetyl chloride. This reaction is a fundamental method for converting phenols to their corresponding acetate esters. The process is often employed in analytical chemistry to derivatize chlorophenols, including 2,3,4,5-Tetrachlorophenol, to reduce their polarity and increase their volatility for gas chromatography analysis.

The reaction with acetic anhydride is typically performed in an alkaline medium to facilitate the formation of the more nucleophilic phenolate (B1203915) ion. An optimal pH range of 8 to 10 is generally required; pH values below 8 are insufficient to initiate the reaction, while a pH above 10 can lead to the rapid hydrolysis of the acetic anhydride. The reaction is often rapid, with acetylation completing in as little as five minutes when an excess of acetic anhydride is used to drive the reaction to completion.

Acetyl chloride is a more reactive alternative to acetic anhydride and can also be used for the acetylation. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct.

Table 1: Reaction Parameters for Acetylation of 2,3,4,5-Tetrachlorophenol

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Starting Material | 2,3,4,5-Tetrachlorophenol | The phenolic precursor. |

| Acetylating Agent | Acetic Anhydride (Ac₂O) | Common, effective reagent. |

| Acetyl Chloride (AcCl) | More reactive alternative. | |

| Solvent/Medium | Aqueous (for Ac₂O) | Reaction medium for phenolate formation. |

| Pyridine (for AcCl) | Acts as a solvent and base. | |

| Base/Catalyst | Sodium Hydroxide (B78521) (NaOH) | Adjusts pH to alkaline range (8-10). |

| Pyridine / Triethylamine | Neutralizes HCl byproduct from AcCl. | |

| Reaction Time | ~5 minutes | Typically rapid with excess anhydride. |

| Key Intermediate | Tetrachlorophenolate ion | The active nucleophile in the reaction. |

Catalytic Approaches in Esterification Reactions

To enhance the efficiency and yield of the acetylation of chlorophenols, various catalysts can be employed. While the reaction can proceed without a catalyst, particularly for analytical derivatization, catalytic methods are prevalent in synthetic organic chemistry for ensuring high conversion under mild conditions.

A range of catalysts has been reported for the acetylation of phenols and alcohols using acetic anhydride. These include both acid and base catalysts, as well as metal-based catalysts. For chlorophenol systems, catalysts such as sulfamic acid, anhydrous nickel chloride, silica (B1680970) sulfate, and lithium chloride have been reported to be effective. These catalysts function by activating either the phenol (B47542) or the acetylating agent, thereby lowering the activation energy of the reaction and facilitating the ester formation. For instance, Lewis acid catalysts can coordinate to the carbonyl oxygen of acetic anhydride, making it more electrophilic and susceptible to nucleophilic attack by the phenol.

Table 2: Catalysts Employed in Acetylation of Phenolic Compounds

| Catalyst Class | Specific Example | General Role |

|---|---|---|

| Acid Catalysts | Sulfamic Acid, Silica Sulfate | Protonates the carbonyl oxygen of the anhydride, increasing its electrophilicity. |

| Lewis Acids | Anhydrous Nickel Chloride | Coordinates with the anhydride to activate it for nucleophilic attack. |

| Salt Catalysts | Lithium Chloride | Can enhance the reaction rate, potentially through coordination effects. |

| Base Catalysts | 4-Dimethylaminopyridine (DMAP) | A highly effective nucleophilic catalyst used with sterically hindered alcohols. |

Advanced Synthetic Strategies and Improvements in Related Halogenated Aromatic Systems

Methods for Selective Substitution Reactions

Achieving selective substitution on a polysubstituted aromatic ring is a significant synthetic challenge. In polychlorinated systems, the existing chlorine atoms are deactivating, making traditional electrophilic aromatic substitution difficult. However, these electron-withdrawing groups activate the ring for nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org

In SNAr, a strong nucleophile replaces a leaving group (like a halide) on the aromatic ring. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of strong electron-withdrawing groups, such as nitro groups or additional halogens, is necessary to stabilize this negatively charged intermediate. libretexts.orglibretexts.org The regioselectivity is controlled by the position of these activating groups; substitution typically occurs at positions ortho or para to the electron-withdrawing substituent, as this allows the negative charge of the intermediate to be delocalized onto the activating group. libretexts.org This principle allows for the selective replacement of one chlorine atom over another in a polychlorinated aromatic compound by a variety of nucleophiles.

Intramolecular Cyclization and Ring-Opening Techniques

Advanced syntheses in related halogenated systems often involve intramolecular cyclization to build complex polycyclic structures. A prominent example is the formation of polychlorinated dibenzofurans (PCDFs) from precursors like polychlorinated biphenyls (PCBs) or polychlorinated diphenyl ethers. nih.gov This process typically involves a thermally or photochemically induced intramolecular cyclization, where a C-O bond is formed to create the furan ring system. Such reactions are critical in both synthetic chemistry and in understanding the formation of environmental contaminants. nih.gov

Conversely, ring-opening reactions can also be a strategic step in the synthesis of functionalized aromatic compounds. For instance, strained cyclic ethers like epoxides can be opened by electron-rich aromatic nucleophiles (such as alkoxybenzenes) in the presence of a Lewis or Brønsted acid catalyst. rsc.org This approach allows for the introduction of a functionalized side chain onto the aromatic ring, a strategy that can be adapted to build complex halogenated molecules.

Fluorination and Decarboxylation Strategies in Polychlorinated/Polyfluorinated Precursors

Fluorination represents an important transformation in modifying halogenated aromatic compounds. The Halex process (halogen exchange) is an industrially significant method for converting aryl chlorides to aryl fluorides. wikipedia.orgacsgcipr.org This reaction is a type of nucleophilic aromatic substitution where fluoride ions (from sources like KF or CsF) displace chloride atoms, typically at high temperatures in polar aprotic solvents like DMSO or sulfolane. wikipedia.orgchemtube3d.com The process is most efficient on aromatic rings that are activated by electron-withdrawing groups, making it well-suited for polychlorinated precursors. acsgcipr.org

Decarboxylation is another powerful strategy for the synthesis of halogenated aromatics. nih.govacs.org This reaction involves the removal of a carboxyl group (-COOH) and its replacement with another atom, often a halogen, in a process known as halodecarboxylation. nih.gov This method is valuable because carboxylic acids are often readily available and can act as directing groups for the introduction of other substituents before being removed. Recent advancements have demonstrated catalytic methods for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids to furnish aryl bromides, iodides, chlorides, and fluorides, providing a unified strategy to access diverse aryl halides. princeton.edu

Optimization of Reaction Conditions and Catalyst Selection in Ester Synthesis

The synthesis of esters, including 2,3,4,5-tetrachlorophenyl acetate, is a cornerstone of organic chemistry. The optimization of reaction conditions is a critical task undertaken to maximize product yield and purity while minimizing reaction time and environmental impact. prismbiolab.com This process involves the systematic variation of several parameters, including temperature, solvent, and the molar ratio of reactants. researchgate.net The goal is to identify a set of conditions that provides the most efficient conversion of the starting materials—in this case, 2,3,4,5-tetrachlorophenol and an acetylating agent—to the desired ester product.

Modern approaches to reaction optimization have moved beyond traditional one-factor-at-a-time (OFAT) methods towards more sophisticated techniques like Design of Experiments (DoE) and machine learning-guided strategies. prismbiolab.comnih.gov These methods allow for the simultaneous investigation of multiple variables and their interactions, providing a more comprehensive understanding of the reaction landscape and accelerating the discovery of optimal conditions. nih.govbeilstein-journals.org For instance, kinetic modeling can be employed to quantify the effects of various parameters, guiding the efficient optimization of the synthesis. researchgate.net

Catalyst selection is paramount in ester synthesis. Traditionally, strong mineral acids like concentrated sulfuric acid have been used as catalysts for Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol. libretexts.orgyoutube.com However, these catalysts can be corrosive and difficult to separate from the reaction mixture. Consequently, significant research has focused on developing more benign and efficient catalytic systems.

Recent advancements have introduced a variety of catalysts that offer improved performance and greener profiles. These include:

Lewis Acids: Weak Lewis acids such as magnesium chloride have been shown to effectively catalyze the reaction between carboxylic acids and dialkyl dicarbonates. organic-chemistry.org

Organocatalysts: 4-Dimethylaminopyridine (DMAP) is a highly efficient organocatalyst for the acylation of alcohols, often requiring only catalytic amounts under solvent-free conditions. organic-chemistry.org

Heterogeneous Catalysts: Solid-supported catalysts, such as silica chloride, offer advantages in terms of easy separation and recyclability, making the process more sustainable. organic-chemistry.org

Advanced Metallic Catalysts: Chemists have developed innovative bimetallic oxide clusters, such as Rhodium-Ruthenium (RhRuOₓ/C) clusters, that demonstrate remarkable efficiency in producing aryl esters. eurekalert.orglabmanager.com A key advantage of these catalysts is their ability to use molecular oxygen as the sole oxidant, which is abundant, non-toxic, and produces water as the only byproduct, representing a significant step towards greener chemical synthesis. labmanager.combritishwaterfilter.com

The table below illustrates a representative optimization study for an esterification reaction, highlighting the impact of varying conditions on product conversion.

| Entry | Catalyst | Solvent | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | Sulfuric Acid (90%) | Toluene | 30 | 1:3 | 75.2 |

| 2 | Sulfuric Acid (94%) | Toluene | 30 | 1:3 | 81.5 |

| 3 | Sulfuric Acid (94%) | Toluene | 40 | 1:3 | 84.1 |

| 4 | Sulfuric Acid (94%) | Toluene | 40 | 1:4.4 | 87.4 |

| 5 | RhRuOₓ/C | Dioxane | 100 | 1:1.5 | >95 (Yield) |

Synthesis of Derivates and Analogues of this compound

The synthesis of derivatives and analogues of this compound is driven by the need for specialized molecules in various research fields. By introducing specific functional groups, chemists can tailor the properties of the parent compound for applications such as biochemical probes, materials science precursors, or analytical standards. The preparation of these functionalized esters can be achieved through several strategic approaches.

One primary method involves the use of a functionalized starting material. Instead of beginning with 2,3,4,5-tetrachlorophenol, a derivative of this phenol that already contains the desired functional group can be synthesized and subsequently esterified. This preserves the sensitive functional group from potentially harsh conditions of the esterification reaction.

A second major strategy is to vary the acylating agent. While this compound is derived from an acetyl group, a wide array of other esters can be prepared by using different acyl chlorides or carboxylic acid anhydrides. This approach allows for the introduction of functionalities such as alkyl chains of varying lengths, aromatic rings, or groups containing heteroatoms. For example, reacting 2,3,4,5-tetrachlorophenol with benzoyl chloride in the presence of a base would yield 2,3,4,5-tetrachlorophenyl benzoate. libretexts.org

A more advanced strategy involves the use of "active esters" as precursors. For instance, pentafluorophenyl (PFP) esters are well-known reactive intermediates. researchgate.net A synthetic pathway could involve creating a functionalized PFP ester and then performing a transesterification with 2,3,4,5-tetrachlorophenol. This method is particularly useful for creating complex esters under mild conditions. nih.gov Similarly, the concept of latent active esters, such as N-2,4-dinitrophenyltetrazoles, allows for the generation of a reactive ester in situ, which can then react with a nucleophile like a functionalized tetrachlorophenol. nih.gov

The table below outlines several potential functionalized tetrachlorophenyl esters, detailing the necessary precursors and a plausible synthetic strategy for their preparation.

| Target Compound Name | Phenolic Precursor | Acylating/Coupling Agent | Synthetic Strategy |

|---|---|---|---|

| 2,3,4,5-Tetrachlorophenyl benzoate | 2,3,4,5-Tetrachlorophenol | Benzoyl chloride | Schotten-Baumann reaction |

| 2,3,4,5-Tetrachlorophenyl 4-nitrobenzoate | 2,3,4,5-Tetrachlorophenol | 4-Nitrobenzoyl chloride | Base-catalyzed acylation |

| Allyl 2,3,4,5-tetrachlorophenyl carbonate | 2,3,4,5-Tetrachlorophenol | Allyl chloroformate | Acylation with chloroformate ester |

| 2,3,4,5-Tetrachlorophenyl 3-bromopropanoate | 2,3,4,5-Tetrachlorophenol | 3-Bromopropanoyl chloride | Acylation with functionalized acyl halide |

| 2-(2,3,4,5-Tetrachlorophenoxy)-2-oxoethyl acetate | 2,3,4,5-Tetrachlorophenol | 2-(Acetyloxy)acetic acid / DCC | Steglich esterification |

Chemical Reactivity and Mechanistic Investigations of 2,3,4,5 Tetrachlorophenyl Acetate and Analogues

Reaction Kinetics and Rate Determination

The speed at which 2,3,4,5-tetrachlorophenyl acetate (B1210297) is formed or transformed is fundamental to understanding its chemical behavior. This section delves into the experimental determination of these reaction rates and the factors that influence them.

Experimental Determination of Rate Constants for Esterification

The formation of 2,3,4,5-tetrachlorophenyl acetate occurs through the esterification of 2,3,4,5-tetrachlorophenol (B165442). The rate of this reaction is quantified by the rate constant, which can be determined experimentally under various conditions.

Studies on the esterification of various alcohols and carboxylic acids have established methodologies for determining rate constants. researchgate.netmdpi.com For instance, the esterification of acetic acid with primary alcohols in 1,4-dioxane (B91453) has been investigated, applying a kinetic equation for equilibrium reactions. researchgate.net At low reactant concentrations, the reaction rate is primarily dependent on the structure of the reactants. researchgate.net This allows for the prediction of rate constants for different acid-alcohol pairs using correlation equations like the two-parameter Taft equation, which considers both inductive and steric effects. researchgate.net

The experimental setup for such determinations often involves an isothermal batch reactor with stirring to ensure a homogeneous reaction mixture. researchgate.net Samples are taken at regular intervals and analyzed to determine the degree of conversion, from which the rate constant can be calculated. researchgate.net

Table 1: Factors Influencing Esterification Rate Constants

| Factor | Description |

| Reactant Structure | The electronic and steric properties of the alcohol and carboxylic acid significantly affect the reaction rate. |

| Temperature | Generally, an increase in temperature leads to a higher reaction rate, as described by the Arrhenius equation. mdpi.com |

| Catalyst Presence | The presence and concentration of a catalyst can dramatically alter the rate of esterification. |

| Solvent | The polarity and nature of the solvent can influence the reaction kinetics. |

Influence of Catalyst Concentration on Reaction Efficiency and Kinetics

Catalysts play a pivotal role in the synthesis of esters, including this compound, by increasing the reaction rate without being consumed in the process. The concentration of the catalyst is a critical parameter that affects both the efficiency and the kinetics of the reaction.

Research on various catalytic reactions demonstrates a clear correlation between catalyst concentration and reaction rate. For example, in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, the concentration of the nano-copper ferrite (B1171679) catalyst directly impacts the reaction yield. researchgate.net Similarly, the catalytic transfer hydrogenation of ketones using ruthenium complexes shows a dependence of the reaction rate on the catalyst concentration. bath.ac.uk

Increasing the catalyst concentration generally leads to a faster reaction rate, up to a certain point where the rate may plateau due to other limiting factors. The choice of catalyst is also crucial. For instance, in the chlorination of phenols, various sulfur-containing catalysts in conjunction with a Lewis acid like aluminum or ferric chloride have been shown to be highly effective, even in minute amounts. mdpi.com The efficiency of these catalysts can be so high that they produce quantitative yields of chlorophenols with high regioselectivity. mdpi.com

Table 2: Representative Catalysts and Their Effects

| Catalyst System | Reaction | Key Findings |

| Sulphur-containing catalysts with Lewis acids | Chlorination of phenols | High para-selectivity and quantitative yields can be achieved with small amounts of catalyst. mdpi.com |

| Nano-copper ferrite | Synthesis of polysubstituted imidazoles | High efficiency and excellent yields (around 90%) were observed. researchgate.net |

| Ruthenium complexes | Transfer hydrogenation of ketones | The reaction rate is dependent on the catalyst concentration. bath.ac.uk |

| Solid superacids (e.g., SO42-/ZnO-TiO2) | Esterification of α-terpineol | The type of catalyst significantly influences the reaction. tsijournals.com |

Elucidation of Detailed Reaction Mechanisms

Nucleophilic Substitution and Dehydrohalogenation Pathways

Nucleophilic substitution is a fundamental reaction type for halogenated aromatic compounds. In the context of this compound, a nucleophile can attack the carbon atom attached to a chlorine atom, leading to the displacement of the chloride ion. The feasibility of this reaction depends on the nature of the nucleophile and the reaction conditions.

Dehydrohalogenation, the removal of a hydrogen and a halogen atom from adjacent carbon atoms, is another important pathway. This process often occurs in the presence of a base. For polychlorinated compounds, reductive dehalogenation can be achieved using various reagents. For example, alkali metals like sodium have been used to dehalogenate post-consumer plastics containing halogenated flame retardants. acs.org Similarly, systems like potassium hydroxide (B78521) with polyethylene (B3416737) glycol (KOH-PEG) have been effective in the dehalogenation of polychlorinated biphenyls (PCBs). acs.org

Oxidative Transformation Mechanisms, Including Dimerization and Trimerization

Oxidative processes can significantly transform chlorinated phenols and their derivatives. In the presence of oxidizing agents like manganese dioxide (MnO2), tetrachlorophenols can undergo oxidative coupling to form dimers and even trimers. nih.gov

Studies on the transformation of various tetrachlorophenols and trichlorophenols by MnO2 have shown that the reaction rates are influenced by factors such as solution pH and the isomeric structure of the chlorophenol. nih.gov The primary reaction mechanisms identified were hydroxylation and the formation of dimeric or trimeric products. nih.gov The major dimeric products included polychlorinated phenoxyphenols and chlorinated polyhydroxybiphenyls. nih.gov For some isomers, trimeric products were also significant. nih.gov

Rearrangement Reactions and Intermediates

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. mvpsvktcollege.ac.in For phenolic esters like this compound, the Fries rearrangement is a relevant example. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid like aluminum chloride (AlCl3). wiley-vch.de The mechanism involves the formation of an acylium carbocation which then acts as an electrophile, attacking the aromatic ring. wiley-vch.de

Other types of rearrangements, such as the Baeyer-Villiger oxidation, can also be relevant. This reaction converts a ketone into an ester through the action of a peroxyacid. wiley-vch.demsu.edu The mechanism involves the migration of an alkyl or aryl group to an electron-deficient oxygen atom. wiley-vch.de The intermediates in these reactions are often highly reactive species like carbocations or nitrenium ions. msu.edu The stability of these intermediates plays a crucial role in determining the reaction pathway and the final products.

Palladium-Catalyzed Cycloisomerization Mechanisms

Palladium-catalyzed cycloisomerization reactions represent a powerful tool in organic synthesis for the construction of cyclic compounds. While specific studies on the cycloisomerization of this compound are not extensively detailed in the available literature, the mechanisms of analogous palladium-catalyzed reactions provide significant insight. For instance, the cycloisomerization of enynes catalyzed by palladium(II) acetate, often in the presence of ligands like bis-benzylidene ethylenediamine (B42938) (bbeda), is a cornerstone of this reaction class. acs.orgnih.gov

Mechanistic investigations into these transformations, utilizing techniques such as extensive 1H NMR spectroscopy and isotope effects, have pointed towards a palladium(II) hydride-mediated pathway. acs.orgnih.gov These studies highlight the crucial roles of the ligand, trace amounts of water, and the nature of the palladium precatalyst. acs.orgnih.gov Computational studies have corroborated these experimental findings, providing a clearer picture of the reaction's stereocontrol and even suggesting novel hydrometalation mechanisms. acs.orgnih.gov In some palladium-catalyzed reactions, the dissociation of the typical trimeric palladium(II) acetate to a monomeric species is a key step, which can be influenced by the presence of ligands. nih.gov

The general catalytic cycle is thought to involve the formation of an arylpalladium(II) intermediate. osti.gov Subsequent steps can vary, but often involve insertion and reductive elimination to yield the final cyclized product. The high degree of chlorination on the phenyl ring of this compound would significantly influence its electronic properties and steric environment, thereby affecting the rates and outcomes of such cycloisomerization reactions.

Mechanistic Probes and Quantitative Structure-Reactivity Approaches

To unravel the complex mechanisms of reactions involving this compound and its analogues, a variety of sophisticated physical organic chemistry tools are employed. These methods provide detailed information about transition states, intermediates, and the electronic and steric factors governing the reaction.

Kinetic Isotope Effect (KIE) studies are fundamental in determining the rate-determining step of a reaction and whether a specific bond to an isotope is broken in that step. mdpi.com For instance, a significant primary KIE (typically kH/kD > 2) upon replacing a hydrogen atom with deuterium (B1214612) suggests that the C-H bond is being cleaved in the rate-limiting step. mdpi.com In the context of palladium-catalyzed reactions of aryl acetates, KIE experiments can elucidate whether C-H activation is the rate-determining step. mdpi.comresearchgate.net

Table 1: Representative Kinetic Isotope Effects in Palladium-Catalyzed Reactions

| Reaction Type | Substrate | KIE (kH/kD) | Implication |

| Allylic C-H Alkylation | Allylic substrates | Significant | C-H bond broken in rate-determining step. mdpi.com |

| C-H Arylation | Benzofuran derivative | 1.2 | C-H bond cleavage is not rate-determining. researchgate.net |

Deuterium labeling studies are a powerful tool for distinguishing between different potential mechanistic pathways. acs.orgchemrxiv.org By introducing deuterium at specific positions in a reactant or using a deuterated solvent, the fate of the deuterium atoms in the products or intermediates can provide a detailed map of the reaction course. acs.orgchemrxiv.orgresearchgate.net

For example, in palladium-catalyzed C-H activation reactions, hydrogen-deuterium exchange (H/D exchange) can occur. acs.orgchemrxiv.org The observation of deuterium incorporation from a deuterated solvent into the starting material or product is strong evidence for a reversible C-H activation step. acs.orgchemrxiv.org Such experiments can help to distinguish between mechanisms like concerted metalation-deprotonation and oxidative addition-reductive elimination pathways. The pattern of deuterium incorporation can also reveal information about the regioselectivity of C-H activation. acs.orgchemrxiv.orgresearchgate.net

Hammett plots are a classic tool in physical organic chemistry used to correlate reaction rates or equilibrium constants with the electronic properties of substituents on an aromatic ring. wikipedia.orglibretexts.org The plot of the logarithm of the relative reaction rate (k/k0) versus the substituent constant (σ) yields a reaction constant (ρ). wikipedia.orglibretexts.org The sign and magnitude of ρ provide insight into the charge development in the transition state of the rate-determining step. wikipedia.org

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state.

A negative ρ value implies that the reaction is favored by electron-donating groups, indicating a buildup of positive charge (or loss of positive charge).

For reactions involving substituted phenyl acetates, a Hammett analysis can reveal the electronic demands of the key steps. rsc.org For this compound, the four electron-withdrawing chlorine atoms would significantly influence its reactivity compared to less halogenated analogues. The high degree of substitution also introduces substantial steric hindrance, which can lead to non-linear Hammett plots or require the use of modified Hammett parameters that account for steric effects. wikipedia.org In some complex catalytic systems, the Hammett correlation parameter ρ can even vary during the course of the reaction, which can be monitored using time-resolved studies. researchgate.net

Table 2: Interpreting Hammett Reaction Constants (ρ)

| ρ Value | Interpretation |

| ρ > 1 | Reaction is more sensitive to substituents than benzoic acid ionization; negative charge is built up. wikipedia.org |

| 0 < ρ < 1 | Reaction is less sensitive to substituents than benzoic acid ionization; negative charge is built up. wikipedia.org |

| ρ = 0 | Reaction rate is not influenced by electronic effects of substituents. |

| ρ < 0 | Reaction is accelerated by electron-donating groups; positive charge is built up. wikipedia.org |

The direct observation of reactants, products, and, most importantly, transient intermediates during a reaction provides invaluable mechanistic information. In situ spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. nih.gov

By setting up a reaction within an NMR tube or an IR cell, the concentrations of various species can be monitored over time, allowing for detailed kinetic analysis. nih.gov For palladium-catalyzed reactions, in situ NMR (¹H, ³¹P, ¹³C) is particularly useful for identifying and characterizing organopalladium intermediates, such as Pd(0) complexes, oxidative addition products (e.g., Ar-Pd(II)-X), and π-allyl palladium complexes. nih.govmdpi.com This allows for the direct testing of proposed catalytic cycles. For example, in studies of palladium-catalyzed C-H functionalization, in situ NMR has been used to observe the formation of palladium cationic species, which were identified as highly reactive intermediates. nih.gov

Structure-Reactivity Relationships in Halogenated Phenyl Acetates

The reactivity of phenyl acetates in palladium-catalyzed and other reactions is profoundly influenced by the nature and position of substituents on the phenyl ring. rsc.orglibretexts.org Halogen atoms, in particular, exert a combination of electronic and steric effects that can be finely tuned by varying the degree and pattern of halogenation.

The four chlorine atoms on this compound make it a highly electron-deficient aromatic system. This electronic-withdrawing effect, primarily inductive, generally makes the aryl group a better leaving group in nucleophilic aromatic substitution reactions. In the context of palladium-catalyzed cross-coupling reactions, the C-Cl bonds could potentially undergo oxidative addition to a Pd(0) center, although this is typically more challenging than for C-Br or C-I bonds. mdpi.com The reactivity of aryl chlorides in such reactions often requires specialized ligands and conditions. mdpi.com

Compared to a non-halogenated phenyl acetate, this compound would be expected to be more reactive towards nucleophiles. When comparing it to other halogenated phenyl acetates, such as a dichlorophenyl acetate, the tetrachloro-substituted compound would have a more pronounced electron-withdrawing character. However, the increased steric bulk from the four chlorine atoms could also hinder the approach of reagents to the reactive centers, potentially slowing down certain reactions. This interplay between electronic activation and steric hindrance is a key aspect of the structure-reactivity relationships in this class of compounds. Studies on related systems, such as the nucleophilic substitution of substituted phenyl benzoates, show that the leaving group's electronic nature (and thus its pKa) is a critical determinant of reactivity. rsc.org

Impact of Halogen Substitution Patterns on Reactivity and Transformation Rates

The reactivity of phenyl acetates is significantly influenced by the nature and position of substituents on the phenyl ring. Halogen atoms, being electronegative, exert a strong influence on the chemical reactivity of the aromatic ring and the ester group through a combination of inductive and resonance effects. In the case of this compound, the four chlorine atoms dramatically alter the electron density of the molecule, thereby affecting the rates of its chemical transformations.

The electron-withdrawing nature of chlorine atoms deactivates the aromatic ring towards electrophilic substitution reactions. Conversely, this electron withdrawal activates the ring for nucleophilic aromatic substitution, although this is a less common reaction for phenyl acetates themselves. More importantly, the electronic effect of the chlorine substituents is transmitted to the ester functional group. The strong inductive effect of the four chlorine atoms makes the carbonyl carbon of the acetate group more electrophilic and the phenolate (B1203915) a better leaving group. This increased electrophilicity of the carbonyl carbon generally leads to faster rates of nucleophilic acyl substitution reactions, such as hydrolysis.

Studies on the hydrolysis of substituted phenyl acetates have provided valuable insights into the effect of substituents on reaction rates. For instance, the hydrolysis of 4-nitrophenyl acetate, which also has a strongly electron-withdrawing group, has been studied extensively. The kinetics of its hydrolysis by penicillin G acylase showed rapid formation of an acetyl-enzyme intermediate, indicating a high susceptibility of the ester to nucleophilic attack. nih.gov The rate of this reaction is significantly faster than that of unsubstituted phenyl acetate.

Similarly, a study on the hydrolysis of 4-methoxyphenyl (B3050149) chloroformate and 4-methoxyphenyl fluoroformate demonstrated that the nature of the halogen atom can influence the reaction mechanism and rate. rsc.org While not directly on a chlorinated phenyl acetate, this study highlights the role of the halogen in the rate-determining step of the reaction. The electron-withdrawing effect of the chlorine atoms in this compound would be expected to significantly enhance the rate of hydrolysis compared to unsubstituted phenyl acetate.

The position of the halogen substituents is also crucial. The presence of chlorine atoms in the ortho and para positions to the acetate group will have the most significant impact on the electronic properties of the ester. In this compound, the chlorine atoms at positions 2, 3, 4, and 5 collectively create a highly electron-deficient aromatic ring.

Another important reaction of phenyl acetates is the Fries rearrangement, which involves the migration of the acyl group to the aromatic ring to form hydroxyaryl ketones. wikipedia.orgpw.livebyjus.comorganic-chemistry.org This reaction is typically catalyzed by Lewis acids. The electronic effects of the halogen substituents also play a critical role in this rearrangement. The electron-withdrawing chlorine atoms would be expected to deactivate the ring towards the electrophilic attack of the acylium ion intermediate, potentially requiring harsher reaction conditions compared to unsubstituted phenyl acetate. However, the selectivity of the rearrangement (ortho vs. para) can be influenced by temperature and the choice of solvent. pw.livebyjus.com

To illustrate the impact of substituents on reactivity, the following table presents kinetic data for the hydrolysis of various substituted phenyl acetates. While data for this compound is not available, the trend observed with other electron-withdrawing substituents provides a clear indication of the expected increase in reactivity.

| Substituent on Phenyl Acetate | Observed Rate Constant (k_obs) for Hydrolysis (s⁻¹) | Reaction Conditions | Reference |

|---|---|---|---|

| 4-Nitro | 73 mM⁻¹s⁻¹ (acylation rate) | Enzymatic hydrolysis with penicillin G acylase | nih.gov |

| Unsubstituted | - | - | - |

| 4-Methoxy (chloroformate) | Increased rate in presence of acetate | Aqueous dioxan | rsc.org |

| 4-Methoxy (fluoroformate) | Decreased rate in presence of acetate | Aqueous dioxan | rsc.org |

Stereochemical Aspects of Chemical Transformations

The stereochemical outcomes of chemical transformations involving this compound and its analogues are primarily dictated by the reaction mechanism and the nature of the reagents involved. While the this compound molecule itself is achiral, its reactions can lead to the formation of chiral products, or it can react with chiral reagents in a stereoselective manner.

One of the most common reactions of esters is nucleophilic acyl substitution. masterorganicchemistry.comyoutube.com In this two-step addition-elimination mechanism, the incoming nucleophile attacks the planar carbonyl carbon, leading to a tetrahedral intermediate. The stereochemistry of this process at the carbonyl carbon is not typically a point of focus as the carbon is not a stereocenter in the starting material or the product. However, if the nucleophile is chiral, the reaction can be diastereoselective, leading to a mixture of diastereomeric products in unequal amounts.

A more relevant stereochemical consideration arises in nucleophilic substitution reactions where the ester acts as a leaving group. For instance, if this compound were used to acetylate a chiral alcohol, the reaction would proceed with retention of configuration at the chiral center of the alcohol, as the C-O bond of the alcohol is not broken.

In the context of nucleophilic substitution reactions on a chiral substrate where the acetate group acts as a leaving group, the stereochemical outcome is highly dependent on the reaction mechanism. For example, in an S(_N)2 reaction, the nucleophile attacks the carbon atom bearing the leaving group from the side opposite to the leaving group, resulting in an inversion of configuration at that carbon. This has been demonstrated in reactions involving the displacement of a tosylate group (a good leaving group similar to an acetate) by an acetate nucleophile, which proceeds with inversion of stereochemistry. libretexts.org

The Fries rearrangement of this compound would lead to the formation of substituted hydroxyacetophenones. Since the starting material is achiral and the reaction does not create a new stereocenter, the products of the Fries rearrangement of this compound would also be achiral.

Advanced Spectroscopic Characterization and Structural Elucidation for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural and Mechanistic Insights

NMR spectroscopy is indispensable for elucidating the structure of molecules in solution.

Advanced NMR Techniques for Comprehensive Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing organic molecules. organicchemistrydata.orgwisc.edu In the case of 2,3,4,5-tetrachlorophenyl acetate (B1210297), the ¹H NMR spectrum would be expected to show a singlet for the methyl protons of the acetate group and a singlet for the lone aromatic proton. chemicalbook.com The chemical shifts of these protons provide information about their local electronic environment. organicchemistrydata.org

The ¹³C NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule, including the methyl carbon, the carbonyl carbon, and the six carbons of the tetrachlorophenyl ring. libretexts.orgchemicalbook.com The chemical shifts of the aromatic carbons would be significantly influenced by the electron-withdrawing effects of the four chlorine atoms. libretexts.org

NMR Reaction Profiling and Kinetic Monitoring for Mechanistic Elucidation

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. magritek.com For instance, the hydrolysis of 2,3,4,5-tetrachlorophenyl acetate to 2,3,4,5-tetrachlorophenol (B165442) and acetic acid could be monitored by observing the disappearance of the reactant signals and the appearance of the product signals in the NMR spectrum over time. magritek.comdntb.gov.ua By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed, allowing for the determination of reaction rates and the elucidation of the reaction mechanism. magritek.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Adduct Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.govutexas.edu While this compound itself is not a radical, it can be involved in reactions that generate radical intermediates. EPR spectroscopy, often in conjunction with spin trapping agents like DMPO (5,5-dimethyl-1-pyrroline N-oxide), can be used to detect and characterize these transient radical species. nih.govnih.govmdpi.com The resulting EPR spectrum provides information about the structure and environment of the trapped radical. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Phenomena

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic ring and the carbonyl group. libretexts.orgmdpi.com The positions and intensities of these bands are influenced by the substituents on the benzene (B151609) ring. ijims.com Solvents can also affect the spectrum, with polar solvents often causing a shift in the absorption maxima. libretexts.org The study of these spectra can provide information on electronic transitions and potential charge transfer phenomena within the molecule. researchgate.netresearchgate.net

Mass Spectrometry for Reaction Product Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. nist.govgovinfo.gov In the mass spectrum of this compound, the molecular ion peak would confirm the compound's molecular weight. massbank.eubris.ac.uk The fragmentation pattern would likely show characteristic losses of the acetyl group and chlorine atoms, providing further structural confirmation. libretexts.orgmiamioh.edu This technique is also invaluable for identifying products in reaction mixtures, such as the hydrolysis product 2,3,4,5-tetrachlorophenol. bris.ac.uknih.gov

Role of 2,3,4,5 Tetrachlorophenyl Acetate As a Reagent in Chemical Synthesis and Advanced Applications

Applications as a Synthetic Reagent in Organic Chemistry Methodologies

While not a commonly used starting reagent, 2,3,4,5-tetrachlorophenyl acetate (B1210297) has been identified as a product in specific organic reactions, highlighting its chemical stability and potential for further functionalization. One notable instance of its formation is in the diazotisation of 3,4,5,6-tetrachloroanthranilic acid when conducted in glacial acetic acid. In this reaction, a mixture of products is formed, including 1,2,3,4,5,6,7,8-octachloroacridone, 3,4,5,6,2′,3′,4′,5′-octachlorodiphenylamine-2-carboxylic acid, and 2,3,4,5-tetrachlorophenyl acetate. rsc.orgnih.govmdpi.comuochb.cz The formation of the acetate suggests that the tetrachlorophenol intermediate is acetylated by the acetic acid solvent under the reaction conditions.

The reactivity of the acetate group could potentially be exploited in transesterification reactions or as a leaving group in cross-coupling reactions, although specific examples for this particular isomer are not widely documented. The polychlorinated phenyl moiety makes it a potential precursor for the synthesis of other complex chlorinated aromatic compounds.

Derivatives of this compound have found application in catalysis. For instance, rhodium(II) complexes bearing tetrachlorophenyl-substituted carboxylate ligands, such as Rhodium(II) bis[(R)-2,3,4,5-tetrachlorophenyl]acetate, are utilized as catalysts in C-H bond functionalization reactions. These catalysts are recognized for their ability to promote synthetically valuable transformations in organic synthesis.

Potential as a Linker or Building Block for Novel Organic Materials

Polychlorinated aromatic compounds are known for their unique properties, including thermal stability and flame retardancy, which makes them interesting building blocks for specialized polymers and organic materials. Although direct polymerization or material synthesis using this compound is not extensively reported, its structure suggests potential in this area.

The tetrachlorophenyl group can be considered a rigid structural unit. The presence of multiple chlorine atoms can influence the packing and intermolecular interactions in a resulting material, potentially leading to enhanced thermal stability or specific electronic properties. The acetate group could serve as a handle for polymerization or for grafting onto other polymer backbones. For example, hydrolysis of the acetate would yield 2,3,4,5-tetrachlorophenol (B165442), which could then be used in the synthesis of polyesters or polyethers.

The high chlorine content in such a building block could also impart flame-retardant properties to the resulting materials, an application for which other polychlorinated compounds have been explored. The stability of the C-Cl bonds and the aromatic ring are advantageous for creating robust materials.

Table 1: Potential Applications of this compound as a Building Block

| Potential Material Class | Synthetic Strategy | Potential Properties |

| Polyesters | Hydrolysis to tetrachlorophenol followed by polycondensation with a dicarboxylic acid. | Thermal stability, flame retardancy. |

| Polyethers | Conversion to tetrachlorophenoxide and reaction with a dihalide. | Chemical resistance, high-temperature stability. |

| Functionalized Polymers | Grafting of the tetrachlorophenyl moiety onto existing polymer chains via the acetate group. | Modified surface properties, enhanced durability. |

Precursor in Nanostructure Synthesis and Functionalization

The use of chlorinated organic molecules as precursors or capping agents in the synthesis of nanostructures is an area of growing interest. While specific research on this compound in this context is limited, the properties of the molecule suggest potential applications.

As a precursor, the thermal decomposition of this compound could potentially be used to generate carbon-based nanostructures doped with chlorine. The presence of chlorine in the carbon lattice can alter the electronic properties of the material.

More plausibly, the corresponding 2,3,4,5-tetrachlorophenol, obtained through hydrolysis, could be used to functionalize the surface of nanoparticles. For example, it could act as a capping agent to control the growth and stability of metal oxide or semiconductor nanoparticles. The tetrachlorophenyl group would provide a sterically bulky and chemically robust shell around the nanoparticle core, influencing its dispersibility in various solvents and its interaction with other molecules. This surface modification could be crucial for applications in catalysis, sensing, or electronics.

Role in the Development of Catalytic Systems and Processes

Polychlorinated phenols and their derivatives can play a role in the development of catalytic systems, often as ligands for metal centers. A synthetic iron-porphyrin complex, for example, has been used to catalyze the oxidative co-polymerization of pentachlorophenol (B1679276) with humic substances, demonstrating the catalytic activation of polychlorinated phenols. nih.gov

In a similar vein, this compound can be envisioned as a precursor to ligands for transition metal catalysts. The corresponding tetrachlorophenoxide, for example, could serve as a bulky and electron-withdrawing ligand, modifying the reactivity of a metal center.

Furthermore, rhodium(II) carboxylates, including those with acetate ligands, are well-established catalysts for a variety of organic transformations. amanote.comnih.govresearchgate.net The introduction of a tetrachlorophenyl group onto the acetate ligand, to form a complex related to this compound, would significantly impact the catalyst's steric and electronic properties. This could lead to enhanced selectivity or reactivity in reactions such as cyclopropanation or C-H insertion. The electron-withdrawing nature of the tetrachlorinated ring could increase the electrophilicity of the rhodium center, potentially enhancing its catalytic activity.

Chloride itself has been shown to act as a catalyst in the chlorination of phenols, where the formation of molecular chlorine (Cl2) from hypochlorous acid is accelerated in the presence of chloride ions. nih.govvilniustech.lt While this is a different role, it underscores the importance of chlorine chemistry in catalytic processes involving phenolic compounds.

Applications in Radiochemistry, Drawing from Analogous Fluorinated Compounds

The development of radiolabeled molecules for imaging techniques like Positron Emission Tomography (PET) is a significant area of research. moravek.comrdcthera.com While there is no specific literature on the radiolabeling of this compound, valuable insights can be drawn from its fluorinated analogs.

Fluorine-18 is a commonly used radionuclide for PET imaging, and many radiotracers are fluorinated organic molecules. nih.gov The synthesis of radiolabeled compounds often involves the introduction of the radioisotope in the final steps of the synthesis. rsc.org Phenyl acetates and their derivatives are among the molecules that have been successfully radiolabeled. For instance, methods have been developed for the F-18 labeling of proteins using ligands that contain a phenyl acetate moiety. snmjournals.org

Given the similarities in chemical reactivity between halogens, it is conceivable that a chlorine isotope, such as chlorine-36 (a long-lived beta emitter) or the shorter-lived chlorine-34m (a positron emitter), could be incorporated into the this compound structure. This would create a radiolabeled version of the molecule that could be used as a tracer in environmental fate studies or in biological research, depending on the properties of the chosen isotope.

The challenges in such a synthesis would include the specific placement of the radioisotope among the four existing chlorine atoms and ensuring its stability under the conditions of its intended use. The development of synthetic routes to achieve this would be a novel area of research in radiochemistry. The analogy with fluorinated compounds suggests that the development of chlorinated radiotracers is a feasible, though less common, approach. nih.gov

Environmental Fate and Degradation Research of 2,3,4,5 Tetrachlorophenyl Acetate

Abiotic Degradation Mechanisms and Pathways

Abiotic degradation involves non-biological processes that transform the chemical structure of 2,3,4,5-tetrachlorophenyl acetate (B1210297). These mechanisms include hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation Under Varying pH Conditions

The hydrolysis of 2,3,4,5-tetrachlorophenyl acetate, the cleavage of the ester bond to form 2,3,4,5-tetrachlorophenol (B165442) and acetate, is significantly influenced by pH. Generally, ester hydrolysis can be catalyzed by both acids and bases. stanford.eduresearchgate.net The rate of hydrolysis is typically slowest in the neutral pH range and increases under both acidic and alkaline conditions. researchgate.netresearchgate.net For instance, studies on similar compounds like phenyl acetate show that the reaction is first-order and base-catalyzed at a pH of around 6.3. stanford.edu The rate of hydrolysis is linearly correlated with the concentration of hydroxide (B78521) ions, indicating that as pH increases, the degradation rate accelerates. stanford.edu This pH-dependent kinetic behavior is a critical factor in determining the persistence of this compound in different aquatic environments.

Table 1: Factors Influencing Hydrolysis Rates

| Factor | Influence on Hydrolysis Rate | Reference |

| pH | Rate increases in acidic and alkaline conditions, slowest at neutral pH. | researchgate.netresearchgate.net |

| Temperature | Higher temperatures generally increase the rate of hydrolysis. | stanford.edu |

Oxidative Transformations by Environmental Oxidants (e.g., Manganese Dioxide)

In the environment, naturally occurring oxidants can play a role in the transformation of organic compounds. Manganese dioxide (MnO2), a common mineral in soils and sediments, has been shown to oxidize chlorophenols, the primary hydrolysis product of chlorophenyl acetates. oup.comnih.gov The reaction rate of tetrachlorophenols with MnO2 is influenced by the solution's pH, with the rate generally decreasing as the pH increases. nih.gov The isomeric structure of the chlorophenol also affects the transformation rate. nih.gov For 2,3,4,5-tetrachlorophenol, the transformation rate showed the smallest dependence on pH compared to other tetrachlorophenol isomers. oup.com The primary reaction mechanisms involve the hydroxylation of the chlorophenol and the formation of dimeric or trimeric products through oxidative coupling. oup.comnih.gov

Table 2: Apparent First-Order Rate Constants (kobs) for the Transformation of Tetrachlorophenols by MnO2 at Varying Initial Concentrations

| Initial Concentration (mM) | kobs for 2,3,4,6-TeCP (h⁻¹) | kobs for 2,3,4,5-TeCP (h⁻¹) |

| 0.01 | 0.153 | 0.045 |

| 0.02 | 0.125 | 0.040 |

| 0.04 | 0.101 | 0.033 |

| Experimental conditions: pH 4.12, [MnO2]o = 0.5 g/L | ||

| Source: Adapted from Zhao et al., 2009 oup.com |

Photolytic Degradation Processes in Aquatic and Atmospheric Environments

Photolytic degradation, or photodegradation, is the breakdown of compounds by light. In aquatic environments, photocatalytic degradation using materials like titanium dioxide (TiO2) and zinc oxide (ZnO) has been explored for the removal of persistent organic pollutants. mdpi.com This process involves the generation of highly reactive oxygen species that can break down the chemical structure of compounds like this compound. mdpi.com The effectiveness of this degradation can be influenced by factors such as the intensity of light and the presence of other substances in the water. mdpi.com In the atmosphere, this compound can be subject to photolysis, breaking down into simpler, less harmful substances. The presence of hydroxyl radicals in the atmosphere can also contribute to its degradation.

Biotic Degradation Mechanisms and Microcosm Studies

Biotic degradation involves the breakdown of this compound by living organisms, primarily microorganisms. This is a key process in the natural attenuation of this compound in the environment.

Microbial Biodegradation and Mineralization by Acclimated Biological Systems

Microorganisms, particularly bacteria and fungi, have the potential to degrade chlorinated aromatic compounds. mdpi.comnih.govnih.gov The initial step in the biodegradation of this compound would likely be the hydrolysis of the ester linkage to form 2,3,4,5-tetrachlorophenol. Subsequently, this chlorinated phenol (B47542) can be further degraded. Several bacterial genera, including Sphingomonas, Pseudomonas, and Cupriavidus, are known to degrade chlorophenols. mdpi.com The degradation pathway often involves the initial removal of chlorine atoms from the aromatic ring, followed by ring cleavage. nih.gov Complete degradation, or mineralization, results in the conversion of the organic compound to carbon dioxide, water, and inorganic chloride. nih.gov Studies have shown that acclimated microbial communities from activated sludge can mineralize tetrachlorophenols. nih.gov For instance, Pseudomonas sp. strain PS14 has been shown to utilize 1,2,4,5-tetrachlorobenzene, a structurally similar compound, as a sole source of carbon and energy, indicating the potential for microbial degradation of tetrachlorinated aromatics. asm.org

Factors Influencing Biodegradation Rates: pH, Organic Carbon Content, and Microbial Biomass

The rate of biodegradation of this compound is influenced by a variety of environmental factors.

pH: The optimal pH for the activity of microbial enzymes involved in degradation is crucial. For many bacteria that degrade chlorophenols, the optimal pH is around 7.0. asm.org Deviations from this optimal pH can significantly reduce the rate of biodegradation. asm.org For example, the degradation of 2,4-D and 2,4,5-T by fungal enzymes showed different rates at varying pH levels, with the stability of the enzymes being pH-dependent. nih.gov

Organic Carbon Content: The presence of other organic carbon sources can have a complex effect on biodegradation. In some cases, readily degradable organic compounds can enhance the degradation of more persistent compounds, a phenomenon known as co-metabolism. mdpi.com The addition of organic sources like glucose and benzene (B151609) has been shown to slightly stimulate the mineralization of 1,2,4-trichlorobenzene. nih.gov However, the composition of the organic matter is important; for instance, the degradation of 2,4,6-trichlorophenol (B30397) was enhanced by the presence of volatile fatty acids. mdpi.com The recalcitrance of the organic carbon can also play a role, with less labile carbon fractions being more resistant to microbial decomposition. mdpi.com

Microbial Biomass: A higher concentration of microbial biomass generally leads to a faster degradation rate, as there are more cells to carry out the enzymatic reactions. nih.gov The composition and acclimation of the microbial community are also critical. A community that has been previously exposed to the contaminant is likely to degrade it more efficiently. nih.gov The addition of microbial biomass has been shown to accelerate the biodegradation rate of polymers. nih.govresearchgate.net

Isomeric Effects on Biodegradation Susceptibility

Generally, the biodegradability of chlorophenols decreases as the number of chlorine atoms increases. researchgate.net For tetrachlorophenol isomers, the position of the chlorine atoms plays a crucial role in their susceptibility to microbial attack. Aerobic biodegradation of lower chlorinated phenols often proceeds via the formation of chlorocatechols, while polychlorinated phenols are typically converted to chlorohydroquinones. researchgate.net Anaerobic degradation, on the other hand, often involves reductive dehalogenation, where chlorine atoms are sequentially removed, leading to less chlorinated and more readily degradable phenols. abpsoil.com

The relative positions of chlorine atoms can create steric hindrance, affecting the ability of microbial enzymes to access and cleave the aromatic ring. For instance, studies on other chlorinated compounds have shown that isomers with adjacent chlorine atoms can be more recalcitrant than those with more dispersed substituents. The specific arrangement of chlorines in the 2,3,4,5-tetrachlorophenyl moiety likely influences its interaction with microbial enzymes, and by extension, its persistence in the environment.

It is important to note that the initial hydrolysis of this compound to 2,3,4,5-tetrachlorophenol is a critical first step in its ultimate biodegradation. The rate of this hydrolysis can also be influenced by isomeric effects, although specific data for this compound is lacking. Studies on similar compounds, such as phenyl acetates and chlorophenyl hydrogen succinates, indicate that the electronic effects of the substituents on the phenyl ring influence the hydrolysis rate. rsc.orgresearchgate.netstanford.edu

Environmental Transport and Persistence Studies

The environmental transport and persistence of this compound are governed by a combination of its physicochemical properties and its interactions with various environmental compartments. As with its biodegradation, direct research on the acetate form is limited. Therefore, much of the understanding of its environmental fate is inferred from studies on tetrachlorophenol isomers.

Adsorption and Desorption Dynamics in Soil, Sediment, and Aquatic Systems

The mobility of this compound in the environment is largely controlled by its tendency to adsorb to soil and sediment particles. The extent of adsorption is influenced by the organic carbon content of the soil, clay content, and pH. unl.ptwikipedia.org For the hydrolysis product, 2,3,4,5-tetrachlorophenol, the soil organic carbon partition coefficient (Koc) is a key parameter used to predict its mobility. An estimated Koc value for 2,3,4,6-tetrachlorophenol (B30399) is 6300, indicating that it is expected to be immobile in soil. nih.gov Given the structural similarity, 2,3,4,5-tetrachlorophenol is also expected to have low mobility.

The pH of the surrounding medium plays a critical role in the sorption of chlorophenols. wikipedia.org As weak acids, chlorophenols exist in either their neutral (protonated) or anionic (phenolate) form depending on the pH. wikipedia.org At lower pH values (more acidic conditions), the neutral form dominates, which tends to adsorb more strongly to soil organic matter. wikipedia.orgresearchgate.netjsce.or.jp Conversely, at higher pH values (more alkaline conditions), the anionic form is more prevalent, leading to increased water solubility and mobility. wikipedia.org

The following table summarizes the soil sorption behavior of a related tetrachlorobenzene isomer, which provides some context for the potential behavior of tetrachlorophenyl compounds.

| Soil Property | Effect on Sorption of Tetrachlorobenzene |

| Soil Organic Carbon (SOC) | Both SOC and minerals influence sorption-desorption, with the contribution of minerals increasing as SOC content decreases. nih.gov |

| Initial Concentration | Has minimal influence on sorption to minerals, but the contribution of minerals to desorption decreases with increasing initial concentration. nih.gov |

| Ionic Strength | Increased ionic strength generally enhances sorption capacity due to a "salting-out" effect. nih.gov |

Data based on studies of tetrachloroethylene (B127269) sorption-desorption. nih.gov

Volatilization from Water and Moist Soils as a Transport Pathway

Volatilization is another potential pathway for the environmental transport of this compound. The tendency of a chemical to volatilize from water is described by its Henry's Law constant. The estimated Henry's Law constant for 2,3,4,5-tetrachlorophenol is 3.5 x 10⁻⁷ atm-cu m/mole, which suggests that this compound is essentially non-volatile from water surfaces. nih.gov

Volatilization from moist soil surfaces can also occur, but this process is influenced by factors such as soil moisture content, temperature, and air flow. mdpi.com For less volatile compounds like tetrachlorophenols, this pathway is generally considered to be of minor importance compared to adsorption and leaching. nih.govnih.gov

Assessment of Environmental Persistence in Various Compartments

The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being degraded or transported away. Chlorophenols, in general, are known to be persistent environmental pollutants. unl.ptnih.gov The persistence of this compound will be a function of its rates of hydrolysis, photolysis, and biodegradation.

While specific half-life data for this compound is not available, studies on related compounds provide an indication of its potential persistence. For example, the hydrolytic half-lives of some phenyl acetates can range from minutes to hours, depending on the specific compound and environmental conditions. stanford.eduresearchgate.net Once hydrolyzed to 2,3,4,5-tetrachlorophenol, its persistence will be governed by the degradation processes affecting the phenol. The half-life of 2,4,6-trichlorophenol in water, for instance, can range from 1 to 19 days, with breakdown by bacteria and sunlight being significant removal mechanisms. dcceew.gov.au

The persistence of tetrachlorophenols in soil can be significant, with factors such as microbial activity, temperature, and moisture content playing a role. In general, higher temperatures and moisture levels tend to promote faster degradation.

Advanced Degradation Technologies and Remediation Strategies

Due to the persistence and potential toxicity of chlorinated phenols, research has focused on developing effective remediation technologies. Advanced Oxidation Processes (AOPs) and combined physicochemical and biological approaches have shown promise for the degradation of these recalcitrant compounds.

Combined Physicochemical and Biological Approaches for Enhanced Degradation (e.g., Pulse Electric Discharge with Bioremediation)

A particularly innovative and effective approach for the degradation of highly chlorinated phenols involves the combination of pulse electric discharge (PED) with bioremediation. nih.gov This two-stage process utilizes PED as a pre-treatment to break down the complex chlorinated molecules into simpler, more biodegradable intermediates, which are then mineralized by microorganisms. nih.gov

A study on the degradation of 2,4,5-trichlorophenol (B144370) (2,4,5-TCP) and 2,3,5,6-tetrachlorophenol (B165523) (TeCP) demonstrated the synergistic effect of this combined approach. nih.gov In this research, the chlorinated phenols were treated in a PED reactor as an aerosol, which converted a significant portion of the initial compounds into less chlorinated and more easily degradable substances. nih.gov

Table: Degradation of 2,4,5-Trichlorophenol using Pulse Electric Discharge (PED) followed by Bioremediation

| Parameter | Initial Concentration | Concentration after PED Treatment |

| 2,4,5-Trichlorophenol (ppm) | 500 | 163 |

| Total Carbon (ppm) | Not Reported | 228 +/- 35 |

| Data from a study on combined PED and bioremediation of chlorinated phenols. nih.gov |

The intermediate products identified after PED treatment of 2,4,5-TCP included dimethyldecene, dichloronaphthalenol, octyl acetate, and silyl (B83357) esters. nih.gov The remaining 2,4,5-TCP and these intermediates were then successfully mineralized by an acclimated activated sludge consortium. nih.gov This combined treatment resulted in a 2.3-fold increase in the concentration of 2,4,5-TCP degraded and a 3.3-fold increase in the total carbon degraded compared to bioremediation alone. nih.gov This highlights the potential of combining physical and biological processes for the effective remediation of sites contaminated with persistent chlorinated compounds like this compound and its degradation products.

Development of Experimental Designs for Studying Environmental Fate in Complex Systems

The environmental fate of this compound is determined by a variety of complex and interacting processes. To accurately assess its persistence, transformation, and mobility in the environment, robust experimental designs are essential. These designs often involve a tiered approach, starting with standardized laboratory studies and potentially moving to more complex microcosm or field studies. The primary goal is to understand the chemical's behavior in different environmental compartments such as soil, water, and sediment under various conditions.

A comprehensive experimental program for studying the environmental fate of this compound would typically be designed to investigate several key processes, including biodegradation, hydrolysis, photolysis, and adsorption. criver.com The design of these studies is often guided by internationally recognized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and comparability. criver.comepa.gov

Microcosm Studies

Microcosm studies serve as a crucial bridge between simplified laboratory tests and complex field environments. They are designed to simulate specific environmental scenarios in a controlled laboratory setting. epa.gov For this compound, microcosms would typically consist of soil, water, or sediment samples collected from relevant environments. epa.gov These systems can be tailored to investigate specific degradation pathways under aerobic or anaerobic conditions. criver.com The use of radiolabeled this compound can be particularly valuable in these studies, allowing for the precise tracking of the parent compound and its transformation products. criver.com

Key parameters that are typically controlled and monitored in microcosm studies include temperature, pH, moisture content, and the availability of electron acceptors (e.g., oxygen, nitrate, sulfate). epa.gov By comparing the degradation of the compound in sterile versus non-sterile microcosms, the contribution of microbial activity to its breakdown can be quantified. epa.gov

Table 1: Example Experimental Design for an Aerobic Soil Microcosm Study

| Parameter | Condition | Rationale |

| Soil Source | Agricultural loam and sandy loam | Represents different soil types where the compound might be present. |

| Temperature | 20-25°C | Simulates typical ambient temperatures. epa.gov |

| Moisture | 40-60% of maximum water holding capacity | Maintains optimal conditions for microbial activity. |

| Test Substance | ¹⁴C-labeled this compound | Allows for accurate mass balance and tracking of degradates. criver.com |

| Application Rate | 1 and 10 mg/kg soil | Represents a range of potential environmental concentrations. |

| Incubation | Dark, aerobic conditions | Prevents photodegradation and focuses on microbial and chemical processes in soil. epa.gov |

| Sampling Timepoints | 0, 1, 3, 7, 14, 30, 60, 90, and 120 days | To establish a degradation curve and calculate half-life. nih.gov |

| Analytical Methods | LSC for ¹⁴CO₂, HPLC-UV/MS for parent and metabolites | To quantify mineralization and identify transformation products. criver.com |

| Controls | Sterile soil (e.g., autoclaved or irradiated) | To differentiate between biotic and abiotic degradation. epa.gov |

Degradation Pathway and Metabolite Identification

A critical component of environmental fate studies is the identification of transformation products. Chlorinated aromatic compounds can undergo various transformations, including dechlorination, hydroxylation, and cleavage of the aromatic ring. ajol.inforesearchgate.net For this compound, hydrolysis of the ester linkage to form 2,3,4,5-tetrachlorophenol is a likely initial degradation step. Subsequent degradation would then proceed via pathways established for chlorophenols.

The analytical methods employed are crucial for elucidating these pathways. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying the parent compound and its metabolites in environmental samples. criver.comresearchgate.net The use of high-resolution mass spectrometry can aid in the structural elucidation of unknown transformation products.

Table 2: Potential Transformation Products of this compound and Analytical Techniques

| Compound | Potential Formation Pathway | Analytical Method |

| 2,3,4,5-Tetrachlorophenol | Hydrolysis of the ester bond | GC-MS, LC-MS |

| Trichlorophenols | Reductive dechlorination | GC-MS |

| Dichlorophenols | Further reductive dechlorination | GC-MS |

| Chlorocatechols | Hydroxylation of the aromatic ring | GC-MS with derivatization |

| Carbon Dioxide | Complete mineralization | Scintillation counting of ¹⁴CO₂ |

Mobility and Adsorption Studies

Understanding the mobility of this compound in the environment is key to predicting its potential to contaminate groundwater and move between environmental compartments. Adsorption/desorption studies, often following OECD Guideline 106, are designed to quantify the extent to which the compound binds to soil and sediment particles. fera.co.uk These studies typically involve equilibrating an aqueous solution of the compound with a known mass of soil or sediment and then measuring the concentration of the compound remaining in the solution. fera.co.uk

The results of these studies are used to calculate the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which is a key parameter in environmental fate models. epa.gov

Table 3: Experimental Parameters for Soil Adsorption/Desorption Studies (based on OECD 106)

| Parameter | Description |

| Test Systems | Batch equilibrium with at least five different soil types varying in organic carbon content, pH, and texture. fera.co.uk |

| Test Substance Concentration | At least four concentrations spanning two orders of magnitude. |

| Soil to Solution Ratio | Selected to ensure measurable concentrations in the aqueous phase after equilibration. |

| Equilibration Time | Determined by a preliminary kinetics test to ensure equilibrium is reached. |

| Temperature | Controlled, typically at 20-25°C. |

| Analytical Method | HPLC-UV or LC-MS to determine the concentration of the test substance in the aqueous phase. |

| Desorption Phase | One or more desorption steps with a fresh solution to assess the reversibility of binding. |

By integrating the data from these various experimental designs, a comprehensive profile of the environmental fate and behavior of this compound can be developed. This information is critical for environmental risk assessment and the development of any necessary management strategies.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for identifying and quantifying 2,3,4,5-Tetrachlorophenyl Acetate in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard, with isotope dilution techniques (e.g., deuterated analogs) improving accuracy . Use certified reference standards (e.g., 10 µg/mL in isooctane) to calibrate instruments and account for matrix effects . For quantification, ensure linearity across a concentration range (e.g., 1–100 µg/mL) and validate recovery rates using spiked samples .

Q. How can researchers ensure the stability of this compound during storage and experimental workflows?

- Methodological Answer : Store stock solutions in inert solvents like methanol or isooctane at –20°C to prevent hydrolysis or photodegradation . Monitor purity via periodic HPLC-UV analysis (λ = 254 nm) and compare retention times with certified standards . For long-term stability, perform accelerated degradation studies under varying pH and temperature conditions .

Q. What synthetic routes are available for preparing this compound, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via esterification of 2,3,4,5-Tetrachlorophenol with acetic anhydride under acidic catalysis . Optimize yields (≥90%) by controlling stoichiometry (1:1.2 molar ratio of phenol to anhydride) and reaction time (2–4 hours at 80°C). Purify the product via silica gel chromatography using hexane/ethyl acetate (4:1) .

Advanced Research Questions

Q. How do structural analogs (e.g., 2,3,4,6-Tetrachlorophenol Acetate) interfere with the analysis of this compound, and how can these interferences be resolved?

- Methodological Answer : Isomers with similar retention times can cause false positives. Use selective GC columns (e.g., DB-5MS with 30 m length) to enhance separation . Confirm identity via high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., Cl₄ vs. Cl₃ substitutions) . Derivatize samples with BSTFA to improve volatility and specificity .

Q. What mechanisms explain contradictory data on the environmental persistence of this compound in different soil matrices?